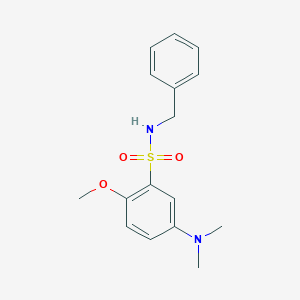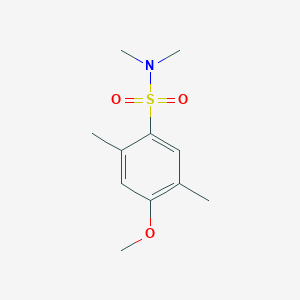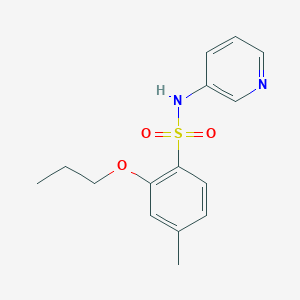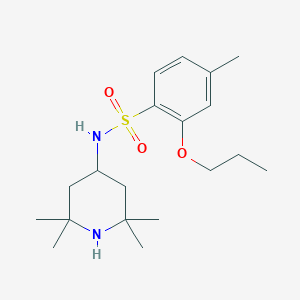
N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide, also known as SBD or SBDI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide-based compound that has been synthesized using various methods and has shown promising results in various areas of scientific research.
Mecanismo De Acción
N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding results in the formation of a stable complex that prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion. This inhibition leads to a decrease in the production of aqueous humor in the eye, which is the basis for its potential use in the treatment of glaucoma.
Biochemical and physiological effects:
N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of aqueous humor in the eye, decrease the activity of carbonic anhydrase, and inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide in lab experiments include its ability to inhibit the activity of carbonic anhydrase, its potential use as a fluorescent probe for imaging and detection of biological molecules, and its potential use in the treatment of various diseases. The limitations of using N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide. These include further studies on its potential use in the treatment of glaucoma, epilepsy, and other neurological disorders. There is also a need for further research on its potential use as a fluorescent probe for imaging and detection of biological molecules. Additionally, there is a need for further research on its safety and efficacy in humans to determine its potential use as a therapeutic agent.
Métodos De Síntesis
N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide is synthesized using various methods, including the reaction of N-benzyl-5-nitro-2-methoxybenzenesulfonamide with dimethylamine in the presence of a reducing agent such as palladium on carbon or Raney nickel. Another method involves the reaction of N-benzyl-5-chloro-2-methoxybenzenesulfonamide with dimethylamine in the presence of a base such as sodium hydride or potassium carbonate.
Aplicaciones Científicas De Investigación
N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide has been extensively studied for its potential use in various scientific research areas. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide has been studied for its potential use in the treatment of glaucoma, epilepsy, and other neurological disorders. It has also been studied for its potential use as a fluorescent probe for imaging and detection of biological molecules.
Propiedades
Nombre del producto |
N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C16H20N2O3S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
N-benzyl-5-(dimethylamino)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-18(2)14-9-10-15(21-3)16(11-14)22(19,20)17-12-13-7-5-4-6-8-13/h4-11,17H,12H2,1-3H3 |
Clave InChI |
KIYVJQNRDAPXQR-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2 |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)






![4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine](/img/structure/B272558.png)